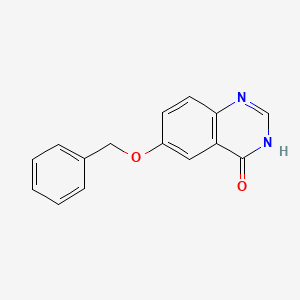

6-(Benzyloxy)quinazolin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12N2O2 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

6-phenylmethoxy-3H-quinazolin-4-one |

InChI |

InChI=1S/C15H12N2O2/c18-15-13-8-12(6-7-14(13)16-10-17-15)19-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,16,17,18) |

InChI Key |

FERBYSFJWMDDMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=CNC3=O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Benzyloxy Quinazolin 4 Ol and Analogues

Classical and Contemporary Synthetic Strategies for Quinazoline (B50416) and Quinazolinone Nuclei

The synthesis of the quinazoline and quinazolinone core has been a subject of extensive research, leading to the development of both classical and modern methodologies. These approaches offer various pathways to this important heterocyclic system, each with its own advantages and limitations.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of quinazolinone synthesis, providing direct access to the core structure from readily available starting materials.

Niementowski Reaction: This classical method involves the condensation of anthranilic acids with amides to produce 4-oxo-3,4-dihydroquinazolines (quinazolin-4(3H)-ones). wikipedia.org Traditionally, this reaction requires high temperatures and long reaction times. nih.gov The reaction of anthranilic acid with formamide is a common route to quinazolin-4-one. generis-publishing.com

Reactions with Anthranilic Acid Derivatives: Anthranilic acid and its derivatives are versatile precursors for quinazolinone synthesis. ijarsct.co.innih.gov One common strategy involves the acylation of anthranilic acid with an acyl chloride, followed by ring closure with acetic anhydride to form a benzoxazinone intermediate. This intermediate can then be treated with various amines to yield 4(3H)-quinazolinone derivatives. nih.gov A one-pot, three-component reaction of anthranilic acid, an orthoester, and an amine can also be employed. researchgate.net The condensation of o-aminobenzamides with aldehydes is another versatile approach. rsc.org

Reactions with Isatoic Anhydride: Isatoic anhydride is another key starting material for the synthesis of quinazolinones. tandfonline.comtandfonline.com It can react with nitrogen nucleophiles, and subsequent cyclocondensation with electrophiles yields the desired quinazolinone derivatives. tandfonline.comtandfonline.com One-pot, three-component reactions involving isatoic anhydride, an aldehyde, and a primary amine are an efficient strategy for preparing 2,3-dihydroquinazolin-4(1H)-ones. tandfonline.comorgchemres.org

| Starting Material | Typical Reagents | Key Intermediate (if any) | Product Type |

|---|---|---|---|

| Anthranilic Acid | Amides (e.g., formamide) | - | Quinazolin-4(3H)-ones |

| Anthranilic Acid | Acyl chlorides, then amines | Benzoxazinone | Substituted Quinazolin-4(3H)-ones |

| Isatoic Anhydride | Aldehydes, primary amines | - | 2,3-Dihydroquinazolin-4(1H)-ones |

Metal-Catalyzed Coupling Reactions

Transition-metal-catalyzed reactions have become indispensable tools in modern organic synthesis, offering efficient and selective methods for the construction of quinazoline and quinazolinone scaffolds. nih.govfrontiersin.org These methods often proceed under milder conditions and with greater functional group tolerance compared to classical approaches.

Palladium-catalyzed Suzuki–Miyaura Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly between sp2-hybridized carbon atoms. nih.govnih.gov This reaction has been applied to the synthesis of polysubstituted quinazolinones and quinazolines. nih.gov For instance, it can be used to couple arylboronic acids with halogenated quinazoline precursors. researchgate.net

Copper-catalyzed Processes: Copper catalysis offers a cost-effective and environmentally benign alternative to palladium. frontiersin.org Copper-catalyzed methods have been developed for the synthesis of quinazolines from various starting materials, including 2-halobenzaldehydes and amidine hydrochlorides, or substituted (2-bromophenyl)methylamines and amides. acs.orgrsc.org These reactions can proceed via Ullmann-type couplings and aerobic oxidation. frontiersin.orgacs.org Copper catalysts can also be used in cascade reactions to form the quinazoline ring. rsc.org

A variety of transition metals, including manganese, cobalt, and iron, have also been employed in the synthesis of quinazolines, often through C-H activation strategies. nih.govmdpi.comresearchgate.net

Multi-component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most of the atoms from the starting materials. mdpi.comnih.gov MCRs have emerged as a powerful tool for the rapid construction of the quinazolinone scaffold from readily available substrates. mdpi.com These reactions offer advantages such as reduced waste, lower solvent usage, and simplified purification procedures. mdpi.com A common MCR for quinazolinone synthesis involves the condensation of isatoic anhydride, an aldehyde, and a primary amine. tandfonline.comorgchemres.org The Ugi four-component reaction (Ugi-4CR) has also been utilized in a two-step approach to synthesize polycyclic quinazolinones. nih.govacs.org

Microwave-Assisted Synthesis

Microwave irradiation has been widely adopted as a green and efficient energy source for organic synthesis. frontiersin.org In the context of quinazolinone synthesis, microwave assistance can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions. nih.govfrontiersin.orgresearchgate.net The Niementowski reaction, which traditionally requires harsh conditions, can be greatly accelerated using microwave irradiation. nih.govijprajournal.com Microwave-assisted protocols have been developed for various quinazolinone syntheses, including those starting from 2-halobenzoic acids and amidines. rsc.org This technique is compatible with a range of synthetic strategies, including multi-component reactions. openmedicinalchemistryjournal.comtandfonline.com

Regioselective Functionalization at Position 6 of the Quinazoline Core

Introducing substituents at specific positions of the quinazoline ring is crucial for modulating the biological activity of the resulting compounds. The C6 position is a common site for functionalization. While direct C-H functionalization at the C6 position of a pre-formed quinazoline ring can be challenging, it is often achieved by starting with a pre-functionalized precursor. For instance, using a substituted anthranilic acid or a related aniline (B41778) derivative with a group at the para-position to the amino group will result in a 6-substituted quinazolinone. While C6-amination of quinolines has been achieved from 5-iodoquinoline via a Catellani reaction, this highlights the general strategy of using halogenated precursors for regioselective functionalization. nih.gov

Introduction of the Benzyloxy Moiety

The benzyloxy group is typically introduced onto the quinazoline core through a nucleophilic aromatic substitution (SNAr) reaction or an etherification reaction. The most common approach involves the reaction of a 6-hydroxyquinazolinone with benzyl (B1604629) halide in the presence of a base. Alternatively, a 6-haloquinazoline can be reacted with benzyl alcohol in the presence of a suitable catalyst and base. The choice of reagents and reaction conditions is critical to ensure high yields and avoid side reactions.

Derivatization and Structural Modification Strategies on the 6-(Benzyloxy)quinazolin-4-ol Scaffold

The this compound scaffold offers multiple sites for derivatization and structural modification, allowing for the exploration of the chemical space and the development of analogues with potentially enhanced properties. Key positions for modification include the nitrogen atoms at positions 1 and 3, the carbonyl group at position 4, and the aromatic ring of the quinazoline core.

N-Alkylation and N-Arylation: The nitrogen atom at the 3-position is a common site for modification. Alkylation can be achieved using various alkyl halides under basic conditions. For instance, new quinazoline derivatives have been prepared by the reaction of 4-hydroxy-quinazoline with alkyl halides under phase-transfer catalysis conditions. This allows for the introduction of a wide range of alkyl and substituted alkyl chains.

Modification of the 4-oxo group: The carbonyl group at the 4-position can be converted into other functional groups. For example, treatment with phosphorus pentasulfide can convert the 4-oxo group into a 4-thio group. This thione can then be further alkylated to yield 4-alkylthioquinazoline derivatives. Additionally, chlorination of the 4-hydroxy group with reagents like phosphorus oxychloride yields a highly reactive 4-chloroquinazoline intermediate, which can readily react with various nucleophiles, such as amines, to produce 4-amino-substituted quinazolines.

Substitution on the Quinazoline Ring: The benzene (B151609) ring of the quinazoline scaffold can also be modified. Electrophilic aromatic substitution reactions can introduce various substituents. For example, nitration can introduce a nitro group, which can then be reduced to an amino group, serving as a handle for further derivatization through acylation or other reactions.

A summary of potential derivatization strategies is presented in the table below:

| Position for Derivatization | Reagents and Conditions | Resulting Functional Group |

| N-3 | Alkyl halide, Base (e.g., K2CO3), PTC | N-alkylated quinazolinone |

| C-4 (oxo to thio) | Phosphorus pentasulfide, Pyridine | 4-Thioquinazolinone |

| C-4 (thio to alkylthio) | Alkyl halide, Base, PTC | 4-Alkylthioquinazoline |

| C-4 (oxo to chloro) | Phosphorus oxychloride | 4-Chloroquinazoline |

| C-4 (chloro to amino) | Amine, Heat | 4-Aminoquinazoline |

| C-6/C-8 (Aromatic Ring) | Nitrating agent (e.g., HNO3/H2SO4) | Nitro-substituted quinazolinone |

Analytical Characterization Techniques in Synthetic Studies

The structural elucidation and confirmation of this compound and its analogues rely on a combination of modern spectroscopic and analytical techniques. These methods provide crucial information about the molecular structure, purity, and composition of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the chemical structure.

¹H NMR: Provides information on the number and chemical environment of protons. For this compound, one would expect to see characteristic signals for the aromatic protons on the quinazoline and benzyl rings, a singlet for the benzylic methylene protons, and a broad signal for the N-H proton.

¹³C NMR: Shows the number and types of carbon atoms in the molecule. The spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons, and the benzylic carbon.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Quinazolin-4-ones exhibit strong characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C=O stretching of the quinazolinone ring is a prominent band usually found in the range of 1650-1700 cm⁻¹. C=N and C=C stretching vibrations from the aromatic rings appear in the 1450-1630 cm⁻¹ region. nih.gov

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and can provide information about the molecular formula of the compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition with high accuracy. The mass spectrum of the parent 4-quinazolinone shows a molecular ion peak at m/z 146. massbank.eu For this compound, the expected molecular ion peak would correspond to its molecular weight.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Quinazoline derivatives typically show characteristic absorption bands in the UV region. For instance, some quinazolines exhibit absorption peaks around 224 nm and 314-318 nm, which are attributed to π-π* transitions within the aromatic system. nih.gov

A summary of the expected analytical data for this compound is provided in the table below:

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons, benzylic CH₂ protons, and N-H proton. |

| ¹³C NMR | Signals for carbonyl carbon, aromatic carbons, and benzylic carbon. |

| IR Spectroscopy | Characteristic C=O stretch (~1680 cm⁻¹), aromatic C-H and C=C stretches. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₁₅H₁₂N₂O₂. |

| UV-Vis Spectroscopy | Absorption maxima characteristic of the quinazolinone chromophore. |

Structure Activity Relationship Sar Investigations of 6 Benzyloxy Quinazolin 4 Ol and Its Analogues

Influence of Substituent Variations on the Quinazoline (B50416) Ring System (C2, C4, C6, C7, C8)

The biological activity of quinazoline derivatives is highly sensitive to the nature and position of substituents on the core heterocyclic system. SAR studies have systematically explored modifications at various positions to enhance potency and selectivity.

The C4 position is critical for the activity of many quinazoline-based kinase inhibitors. A 4-anilino moiety is a common and often essential feature for potent inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase, as these compounds act as competitive inhibitors at the ATP binding site. nih.gov The aniline (B41778) ring typically orients to interact with key residues in the kinase domain. frontiersin.org Regioselective synthesis consistently favors substitution at the C4 position over the C2 position when reacting 2,4-dichloroquinazoline (B46505) precursors with various amines, highlighting the C4's higher reactivity and importance as a primary modification site. mdpi.com

The C6 and C7 positions on the benzene (B151609) portion of the quinazoline ring are key areas for modulation. The introduction of electron-donating groups, such as methoxy (B1213986) or more complex alkoxy groups, at these positions generally enhances inhibitory activity. nih.govnih.gov For example, 6,7-dimethoxy substitution is favorable for EGFR inhibition. nih.gov The introduction of bulky groups like dimorpholinoalkoxy chains at C6 and C7 can increase antiproliferative activity, with longer three-carbon linkers showing more significant activity than shorter two-carbon chains. nih.govnih.gov Furthermore, the C6 position is a prime site for introducing moieties that can form covalent bonds with the target enzyme or extend into different regions of the binding pocket. researchgate.netmdpi.com Novel derivatives with carbon-linked side chains or arylidene-semicarbazone moieties at C6 have been developed to enhance potency. mdpi.comdrugbank.com

Substitutions at the C8 position are also significant for modulating pharmacological activity, although they are explored less frequently than those at C6 and C7. researchgate.net

Table 1: Summary of Substituent Effects on the Quinazoline Ring

| Position | Favorable Substituents/Features | General Impact on Activity | Reference |

|---|---|---|---|

| C2 | H, Small alkyls | Large aryl groups can be detrimental in some series. | rsc.org |

| C4 | Anilino group (often with 3'-substitution) | Crucial for ATP-competitive kinase inhibition. | nih.gov |

| C6 | Alkoxy (e.g., methoxy, benzyloxy), Amides, Michael acceptors | Enhances potency; allows for covalent interaction or exploration of new binding pockets. | nih.govresearchgate.netmdpi.com |

| C7 | Alkoxy groups (e.g., methoxy), Basic side chains | Often substituted with C6 to improve potency and solubility. | nih.govnih.gov |

| C8 | Various substituents | Considered a key position for modulating activity. | researchgate.net |

Role of the Benzyloxy Group at Position 6 in Modulating Biological Activity

The benzyloxy group, a benzyl (B1604629) ether attached to the quinazoline core, is a particularly important substituent at the C6 position. Its size, relative flexibility, and potential for specific interactions allow it to significantly modulate biological activity.

The primary role of the benzyloxy group is to occupy and interact with specific regions of the target protein's binding site. In the context of EGFR inhibitors, the aniline group at C4 typically occupies the ATP-adenine binding pocket, while substituents at C6 and C7 extend into a solvent-exposed region. A benzyloxy group at C6 can position its phenyl ring to make favorable hydrophobic or van der Waals interactions with amino acid residues in this region.

Furthermore, substitutions on the phenyl ring of the benzyloxy group itself can fine-tune this interaction. For instance, a 3-chloro-4-(3-fluorobenzyloxy) aniline derivative was identified as a highly potent compound with significant antiproliferative activity. nih.gov In this case, the fluorobenzyl portion of the molecule can form novel hydrogen bond interactions with key residues of the kinase's DFG motif, such as Asp855 and Phe856, leading to a tighter binding conformation and increased potency. nih.gov The presence of halogen atoms like fluorine can alter the electronic properties of the ring and provide specific, favorable contacts that would not be possible with an unsubstituted benzyloxy group.

Conformational and Stereochemical Considerations in SAR

The three-dimensional structure and flexibility of quinazoline inhibitors are crucial determinants of their biological activity. Conformational analysis, which examines the spatial arrangement of atoms and the energy associated with different arrangements, is essential for understanding how these molecules bind to their targets.

The quinazoline core itself is a rigid, planar structure. However, the substituents, particularly at the C4 and C6/C7 positions, possess significant conformational freedom. The orientation of the 4-anilino group relative to the quinazoline ring, for example, is critical for proper alignment within the ATP binding site. frontiersin.org

The benzyloxy group at C6 introduces several rotatable bonds (e.g., the C6-O, O-CH₂, and CH₂-phenyl bonds). This flexibility allows the terminal phenyl ring to adopt a range of positions and orientations. This conformational adaptability can be advantageous, enabling the ligand to find an optimal, low-energy conformation that maximizes favorable interactions with the protein target. Molecular docking studies often reveal that this group bends to fit into hydrophobic pockets adjacent to the primary binding site. nih.gov The ability to achieve this optimal "fit" is a key factor in the high potency of many C6-substituted quinazolines.

Development of SAR Models for Predictive Design

To rationalize the complex relationships between chemical structure and biological activity and to guide the design of new, more potent compounds, researchers frequently develop quantitative structure-activity relationship (QSAR) models. nih.gov These computational models correlate variations in the physicochemical properties of molecules with their observed biological activities.

For quinazoline derivatives, numerous 2D- and 3D-QSAR models have been successfully developed. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. jbclinpharm.orgnih.govjbclinpharm.org These techniques require the three-dimensional alignment of a series of molecules and calculate their steric and electrostatic fields. nih.govjbclinpharm.org The resulting models generate contour maps that visualize regions where specific properties are predicted to enhance or diminish activity. nih.gov

For example, a CoMSIA-generated contour map might show a green-colored region near the C6-benzyloxy group, indicating that bulky, sterically favorable substituents are preferred in that area. Conversely, a red-colored region might indicate that electronegative groups are favored. nih.gov These visual guides are invaluable for medicinal chemists in designing the next generation of inhibitors.

The predictive power of these models is assessed using statistical metrics such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for an external test set (R²_pred). rsc.org Robust models with high predictive values have been developed for various series of quinazoline derivatives, demonstrating their utility in virtual screening and the rational design of novel drug candidates. frontiersin.orgnih.gov

Table 2: Example of Statistical Parameters for a 3D-QSAR Model

| Model | q² (Cross-Validated R²) | R² (Non-Cross-Validated R²) | R²_pred (External Test Set) | Interpretation | Reference |

|---|---|---|---|---|---|

| CoMFA | 0.692 | - | 0.6885 | Good internal stability and predictive power. | rsc.org |

| CoMSIA | 0.696 | - | 0.6887 | Slightly better internal stability and predictive power than CoMFA. | rsc.org |

| kNN-MFA | 0.846 | - | 0.8029 | High correlation and strong predictive ability for the test set. | jbclinpharm.org |

Molecular and Cellular Mechanistic Studies

Kinase Enzyme Inhibition

Derivatives of the quinazoline (B50416) nucleus have been widely explored as inhibitors of various protein kinases, which are crucial regulators of cell signaling. The planar nature of the quinazoline ring system allows it to fit into the ATP-binding pocket of these enzymes, leading to the modulation of their activity. nih.govmdpi.com

The quinazoline core is a well-established scaffold for the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. nih.gov EGFR is a transmembrane tyrosine kinase receptor that plays a critical role in cell proliferation and survival. nih.gov Many quinazoline derivatives function as ATP-competitive inhibitors by binding to the kinase domain of EGFR. mdpi.com This interaction prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways.

Several FDA-approved EGFR inhibitors, such as gefitinib (B1684475) and erlotinib, are based on the 4-anilinoquinazoline (B1210976) scaffold. mdpi.comnih.gov Research has shown that modifications at various positions of the quinazoline ring can influence potency and selectivity for different forms of EGFR, including wild-type and mutant variants like L858R, Del19, and the resistance-conferring T790M mutation. nih.govnih.govjapsonline.com For instance, certain 4-phenoxyquinazoline (B3048288) derivatives have been designed to act as dual inhibitors of both EGFR and c-Met kinases. mdpi.com

| Compound Class | Target Kinase(s) | IC50 (nM) |

| 4-Phenoxyquinazoline Derivative 6 | EGFR | 64.8 |

| 4-Phenoxyquinazoline Derivative 6 | EGFRL858R/T790M | 305.4 |

| 4-Phenoxyquinazoline Derivative 6 | c-Met | 137.4 |

This table presents inhibitory concentrations for a representative quinazoline derivative against EGFR and c-Met kinases. mdpi.com

The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, metabolism, and survival, and its dysregulation is common in cancer. nih.govnih.gov Quinazoline-based compounds have been investigated as inhibitors of this pathway. Certain quinazolin-4(3H)-one derivatives have demonstrated the ability to inhibit PI3Kα. nih.gov For example, some dimorpholinoquinazoline-based compounds have been synthesized and shown to inhibit the PI3K/Akt/mTOR cascade. nih.gov These compounds can suppress the phosphorylation of downstream effectors like Akt and mTOR, leading to the inhibition of cell proliferation. nih.gov

| Compound | Target(s) | IC50 / Inhibitory Concentration |

| Quinazolin-4(3H)-one derivative 7c | PI3K/Akt/mTOR pathway | 125–250 nM (for phosphorylation inhibition) |

This table shows the inhibitory concentration for a dimorpholinoquinazoline derivative on the PI3K pathway. nih.gov

The REarranged during Transfection (RET) receptor tyrosine kinase is another target for which quinazoline-based inhibitors have been developed. nih.gov Deregulation of RET is implicated in various cancers, including medullary thyroid cancer. nih.gov Vandetanib (B581), a multi-kinase inhibitor with a quinazoline core, targets RET in addition to VEGFR and EGFR. nih.gov Structure-based drug design efforts starting from vandetanib have led to the development of phenolic anilinoquinazolines with improved affinities for RET kinase. nih.gov These inhibitors aim to provide more specific targeting of RET to avoid dose-limiting toxicities associated with multi-kinase inhibition. nih.gov

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis, and their overexpression is common in many tumors. nih.gov The quinazoline scaffold has been utilized to create potent inhibitors of Aurora kinases. mdpi.comnih.gov Compounds such as AZD1152 and ZM447439 are quinazoline derivatives that have been investigated as Aurora kinase inhibitors in clinical settings. nih.gov Specifically, some quinazoline derivatives have been shown to selectively inhibit Aurora B over other isoforms. nih.gov Inhibition of Aurora kinase A by a novel quinazolin-4(3H)-one derivative, BIQO-19, has been shown to induce G2/M phase cell cycle arrest and apoptosis in non-small cell lung cancer cells. escholarship.org

| Compound | Target Kinase(s) | IC50 / Ki (nM) |

| VX-680 | Aurora A | Ki = 0.6 |

| VX-680 | Aurora B | Ki = 1.8 |

| VX-680 | Aurora C | Ki = 4.6 |

| PHA-739358 | Aurora A | IC50 = 13 |

| PHA-739358 | Aurora B | IC50 = 79 |

| PHA-739358 | Aurora C | IC50 = 61 |

This table presents the inhibitory activity of representative quinazoline-based compounds against Aurora kinase isoforms. nih.gov

Cyclooxygenase (COX) enzymes are involved in the synthesis of prostanoids and are key mediators of inflammation. mdpi.com There are two main isoforms, COX-1 and COX-2. Quinazoline derivatives have been synthesized and evaluated for their inhibitory activity against these isoenzymes. nih.gov Some studies have identified quinazoline compounds that exhibit good to excellent inhibitory activity toward COX-1, with some being highly selective over COX-2. nih.gov The anti-inflammatory properties of certain quinazoline derivatives are attributed to their ability to inhibit COX-2. researchgate.net Docking studies suggest that these compounds can bind to the active site of the enzyme. nih.gov

| Compound Class | Target Isoenzyme | IC50 (µM) |

| Quinazoline Derivatives (best inhibitor) | COX-1 | 0.064 |

| Ibuprofen (Reference) | COX-1 | 2.19 |

This table compares the inhibitory activity of a potent quinazoline derivative against COX-1 with the reference compound ibuprofen. nih.gov

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. mdpi.com They are involved in various physiological processes, and certain isoforms are therapeutic targets for diseases like glaucoma and cancer. mdpi.comnih.gov Quinazoline-based compounds, particularly those incorporating a benzenesulfonamide (B165840) group, have been designed as potent inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govsemanticscholar.org A series of 4-anilinoquinazoline-based benzenesulfonamides exhibited single-digit nanomolar inhibitory activity against hCA II and potent inhibition of hCA I. semanticscholar.org

| Compound | Target Isoform | Ki (nM) |

| Compound 4a | hCA II | 2.4 |

| Compound 4e | hCA II | 4.6 |

| Compound 3a | hCA II | 8.7 |

| Acetazolamide (AAZ) (Reference) | hCA II | 12.1 |

| Compound 4f | hCA I | 60.9 |

| Compound 3a | hCA I | 89.4 |

| Compound 4e | hCA I | 91.2 |

| Acetazolamide (AAZ) (Reference) | hCA I | 250 |

This table displays the inhibitory constants (Ki) for several 4-anilinoquinazoline-based benzenesulfonamides against hCA isoforms I and II, compared to the standard inhibitor Acetazolamide. semanticscholar.org

Other Protein Kinase Targets

There is no specific information available in the scientific literature detailing the interaction of 6-(Benzyloxy)quinazolin-4-ol with any protein kinase targets. The broader class of quinazoline-containing compounds has been shown to inhibit a variety of protein kinases, including but not limited to Epidermal Growth Factor Receptor (EGFR), c-Met, and Aurora Kinases. However, without direct experimental evidence, it is not possible to attribute any of these activities to this compound.

Receptor Ligand Binding and Modulation

Currently, there are no published studies that investigate the allosteric modulation of metabotropic glutamate (B1630785) receptors, such as mGluR4 or mGluR7, by this compound. While some quinazolin-4-one derivatives have been explored as negative allosteric modulators of mGlu7, this activity has not been reported for the specific compound .

The interaction of this compound with the GABAA receptor and its potential for positive allosteric modulation have not been documented in scientific research. Studies on other, structurally distinct quinazoline derivatives, such as pyrazolo[1,5-a]quinazolines, have shown modulation of the GABAA receptor, but these findings cannot be directly applied to this compound.

Cellular Effects in In Vitro Models (Excluding Clinical Human Data)

There is a lack of specific data on how this compound affects cell cycle progression in any in vitro model. While some quinazolinone derivatives have been demonstrated to induce cell cycle arrest at various phases, no such studies have been published for this compound.

The ability of this compound to activate apoptotic pathways, including the caspase cascade, PARP cleavage, or modulation of the Bcl-2 family of proteins, has not been reported. Numerous quinazolinone compounds have been shown to induce apoptosis through diverse mechanisms, but this is a structure-dependent activity, and no specific data exists for this compound.

Microtubule Polymerization Disruption

Research into the molecular mechanisms of quinazolinone derivatives has identified their significant impact on microtubule dynamics, a critical process for cell division, motility, and intracellular transport. Certain 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones have been shown to inhibit tubulin polymerization. nih.gov Molecular modeling studies suggest that these compounds likely interact with the colchicine (B1669291) binding pocket of tubulin, a site known to be a target for microtubule-destabilizing agents. nih.gov By binding to this pocket, these quinazolinone derivatives prevent the assembly of α- and β-tubulin subunits into microtubules. This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells. nih.gov The inhibitory effect is sensitive to the substitution pattern on the quinazolinone scaffold, with specific methoxy-substituted styryl derivatives demonstrating a clear reduction in microtubule formation. nih.gov

Inhibition of Cell Proliferation (e.g., in various cell lines)

A significant body of research has demonstrated the potent antiproliferative activity of quinazolin-4(3H)-one derivatives across a wide range of cancer cell lines. These compounds have shown efficacy in non-small cell lung cancer (NSCLC) cells, including those resistant to epidermal growth factor receptor–tyrosine kinase inhibitors (EGFR-TKIs). nih.gov For instance, the derivative BIQO-19 displayed notable antiproliferative effects in various NSCLC cell lines. nih.gov Similarly, quinazolinone hybrids have demonstrated significant inhibition of cell proliferation in cancer cell lines such as MCF-7 (breast), A549 (lung), and PC3 (prostate). researchgate.net

The antiproliferative mechanism is often linked to the inhibition of key cellular processes. In pancreatic cancer cells like MIA PaCa-2 and SW1990, 6-Paradol, a related compound, has been shown to suppress proliferation and colony formation. researchgate.net Furthermore, quinazolinone derivatives have been found to suppress the motility and invasion of gastric cancer cells by inhibiting epithelial-mesenchymal transition (EMT) markers. mdpi.com The broad-spectrum cytotoxic nature of these compounds has been observed against a diverse panel of human cancer cell lines, including those of the colon (HT29), glioblastoma (U87, SJ-G2), ovarian (A2780), skin (A431), prostate (Du145), and neuroblastoma (BE2-C). nih.govnih.gov

Table 1: Antiproliferative Activity of Quinazolinone Derivatives in Various Cancer Cell Lines

| Cell Line | Cancer Type | Compound Class | Observed Effect | Reference(s) |

|---|---|---|---|---|

| H1975 | Non-Small Cell Lung Cancer | Quinazolin-4(3H)-one derivative (BIQO-19) | Inhibition of cell growth, induction of G2/M arrest and apoptosis | nih.gov |

| MIA PaCa-2 | Pancreatic Cancer | 6-Paradol | Inhibition of proliferation and colony formation | researchgate.net |

| SW1990 | Pancreatic Cancer | 6-Paradol | Inhibition of proliferation and colony formation | researchgate.net |

| AGS | Gastric Cancer | Actinoquinazolinone | Suppression of cell motility and invasion | mdpi.com |

| HT29 | Colon Cancer | 2,3-Dihydroquinazolin-4(1H)-ones | Broad-spectrum cytotoxicity | nih.gov |

| U87 | Glioblastoma | 2,3-Dihydroquinazolin-4(1H)-ones | Broad-spectrum cytotoxicity | nih.gov |

| MCF-7 | Breast Cancer | Quinazolin-4-one/3-cyanopyridin-2-one hybrids | Significant inhibition of cell proliferation | nih.gov |

| A2780 | Ovarian Cancer | 2,3-Dihydroquinazolin-4(1H)-ones | Sub-μM potency growth inhibition | nih.gov |

Antimicrobial Mechanism of Action

Antibacterial Activity Against Specific Pathogens (e.g., Mycobacterium tuberculosis, Xanthomonas species)

Quinazoline derivatives have emerged as a promising class of compounds with significant antibacterial properties against various pathogens, including the resilient Mycobacterium tuberculosis. One such derivative, 1,2-di(quinazolin-4-yl)diselane (B1252958) (DQYD), has demonstrated notable antimycobacterial activity. nih.gov The mechanism of action for DQYD against M. tuberculosis is linked to the disruption of intracellular ATP homeostasis and an increase in DNA damage within the bacterial cells. nih.gov This compound exhibits bacteriostatic activity in a dose- and time-dependent manner. nih.gov Other quinazoline derivatives have also shown promising antitubercular activity. mdpi.comresearchgate.net The immunomodulatory activity of related compounds like 4-(Benzyloxy)phenol has been shown to facilitate the intracellular clearance of mycobacteria in human macrophages. nih.gov

In the realm of phytopathology, quinazoline derivatives have been investigated for their efficacy against plant-pathogenic bacteria. Specifically, certain derivatives have shown good antibacterial activities against Xanthomonas species, which are responsible for diseases like citrus canker (Xanthomonas axonopodis pv. citri) and bacterial blight of rice (Xanthomonas oryzae pv. oryzae). nih.govnih.gov For instance, 2-(butyldisulfanyl) quinazolin-4(3H)-one exhibited remarkable activity against Xac, with a proposed mechanism involving the reduction of biofilm formation and an increase in reactive oxygen species, leading to morphological damage and bacterial death. nih.gov

Antifungal Activity Mechanisms

The quinazolinone scaffold has been identified as a source of potent antifungal agents. Derivatives of 6,8-dibromo-4(3H)quinazolinone have displayed significant in vitro antifungal activity against human pathogens such as Candida albicans and Aspergillus flavus. nih.gov The minimum inhibitory concentrations (MICs) for some of these compounds were found to be in the sub-microgram per milliliter range, indicating high potency. nih.gov

In the context of plant pathogenic fungi, 6-bromo-4-ethoxyethylthio quinazoline has shown high antifungal activity against a range of fungi, with its mechanism of action in Gibberella zeae involving a decrease in mycelial reducing sugar, chitosan, soluble protein, and pyruvate (B1213749) content. researchgate.net Furthermore, some flavonoids, when combined with conventional antifungal drugs like fluconazole, have demonstrated synergistic antifungal activity against drug-resistant C. albicans. nih.gov This synergistic effect is often linked to the inhibition of biofilm formation and the yeast-to-hypha transition, which are crucial for the virulence of C. albicans. nih.gov The proposed mechanism involves the RAS-cAMP-PKA signaling pathway, which regulates morphogenesis in this pathogenic yeast. nih.gov

Antiviral Activity (e.g., HCV NS5B inhibition, influenza virus)

Quinazolinone derivatives have been extensively studied for their antiviral properties, with a particular focus on the Hepatitis C virus (HCV). The HCV non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase, is a key enzyme in viral replication and a prime target for antiviral drug development. researchgate.netnih.govnih.govoaepublish.com Several quinazolinone-based compounds have been identified as non-nucleoside inhibitors (NNIs) of NS5B, binding to allosteric sites on the enzyme to disrupt its function. researchgate.netnih.govoaepublish.com This inhibition has been demonstrated in cell-based HCV replicon systems, with some derivatives showing high activity and selectivity indices. nih.gov

Beyond HCV, the antiviral activity of quinazolinones extends to other significant human pathogens. For instance, certain trisubstituted quinazolinone compounds have shown potent and broad activity against both Zika virus (ZIKV) and Dengue virus (DENV). nih.gov In the context of influenza virus, some quinazolinone derivatives have demonstrated the ability to inhibit viral replication. nih.gov One proposed mechanism for this anti-influenza activity is the disruption of endosomal acidification, which is a critical step in the early stages of the viral life cycle for genome release into the cytoplasm. nih.gov Additionally, compounds like 2-Methylquinazolin-4(3H)-one have been shown to reduce the expression of viral neuraminidase (NA) and nucleoprotein (NP) in influenza A virus-infected mice. mdpi.com

Table 2: Antiviral Activity of Quinazolinone Derivatives

| Virus | Target/Mechanism | Compound Class | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Hepatitis C Virus (HCV) | NS5B Polymerase (Allosteric Inhibition) | N'-arylidene-6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives | Inhibition of HCV replication in cell-based assays | researchgate.net |

| Hepatitis C Virus (HCV) | NS5B Polymerase | 6-Aminoquinazolinone derivatives | High activity against HCV GT1b with high selectivity indices | nih.govdntb.gov.ua |

| Zika Virus (ZIKV) | Viral Replication | 2,3,6-trisubstituted quinazolinones | Potent and broad activity with low cytotoxicity | nih.gov |

| Dengue Virus (DENV) | Viral Replication | 2,3,6-trisubstituted quinazolinones | Potent and broad activity with low cytotoxicity | nih.gov |

| Influenza A Virus | Endosomal Acidification Disruption | Bisbenzylisoquinoline alkaloids (related class) | Inhibition of viral genome release | nih.gov |

| Influenza A Virus | Inhibition of NA and NP expression | 2-Methylquinazolin-4(3H)-one | Reduced viral replication and inflammation in vivo | mdpi.com |

Other Enzymatic and Molecular Target Interactions (e.g., inhibition of advanced glycation end product formation)

The interaction of quinazoline-related structures with various molecular targets extends beyond their cytotoxic and antimicrobial activities. One notable area of investigation is the inhibition of the formation of advanced glycation end products (AGEs). AGEs are harmful compounds formed through a non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids. rsc.orgnih.gov The accumulation of AGEs is implicated in the pathogenesis of diabetic complications, atherosclerosis, and aging. rsc.org

Several natural and synthetic compounds have been identified as inhibitors of AGE formation. rsc.orgnih.govmdpi.comgoogle.com The mechanism of inhibition can involve trapping reactive dicarbonyl intermediates, which are precursors to AGEs. nih.gov Phenolic phytochemicals, including certain flavonoids, have demonstrated significant antiglycation properties, which are often correlated with their antioxidant capacity. nih.govmdpi.com For example, polyphenols from Scutellaria species have shown a strong ability to inhibit AGE formation in vitro. nih.govnih.gov The inhibitory mechanism of flavonoids is thought to involve binding to proteins, thereby protecting them from glycation. mdpi.com While direct studies on this compound are limited in this specific context, the broader class of heterocyclic compounds to which it belongs is a subject of interest for developing potent AGE inhibitors. rsc.orggoogle.com

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is used to predict how a ligand, such as 6-(Benzyloxy)quinazolin-4-ol, might bind to the active site of a target protein. The process involves sampling a high number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity.

Numerous studies have employed molecular docking for various quinazoline (B50416) derivatives to explore their binding modes with targets like Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-II (COX-II), and Dihydrofolate reductase (DHFR). nih.govresearchgate.netekb.eg These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the compound's activity. nih.govekb.eg

For this compound, molecular docking simulations would be instrumental in identifying its potential biological targets. By docking this specific compound against a panel of known protein structures, researchers could hypothesize its mechanism of action. For instance, docking against EGFR, a common target for quinazoline-based inhibitors, could reveal whether the benzyloxy group at the 6-position contributes favorably or unfavorably to binding compared to other substitutions. nih.gov The results, typically a docking score and a predicted binding pose, would guide further experimental validation.

Table 1: Illustrative Molecular Docking Results for this compound Against a Hypothetical Kinase Target (Note: The following data is hypothetical and for illustrative purposes only, as specific studies on this compound were not found.)

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) | Predicted Interaction Type |

|---|---|---|---|---|

| EGFR Tyrosine Kinase | 1M17 | -9.2 | Met793 | Hydrogen Bond with quinazolinone ring |

| Leu718, Val726 | Hydrophobic interaction with benzyl (B1604629) group | |||

| VEGFR2 Tyrosine Kinase | 1YWN | -8.7 | Cys919 | Hydrogen Bond with quinazolinone -OH |

| Leu840, Ala866 | Hydrophobic interaction with benzyloxy moiety |

Molecular Dynamics Simulations and Binding Free Energy Calculations

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-target complex. MD simulations model the movement of every atom in the system over time, typically nanoseconds to microseconds, providing insights into the stability of the binding pose predicted by docking. nih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding and the stability of key interactions over time. nih.gov

Binding free energy calculations, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), are often coupled with MD simulations to provide a more accurate estimation of binding affinity than docking scores alone.

While no specific MD simulation studies have been published for this compound, this technique has been applied to other quinazoline derivatives to confirm the stability of their docked conformations within target active sites like EGFR. nih.govnih.gov Such studies help to validate the docking results and provide a more profound understanding of the interaction dynamics. An MD simulation of this compound complexed with a target protein would be valuable to assess the stability of its predicted binding mode and to calculate a more rigorous binding free energy, offering a higher-confidence prediction of its inhibitory potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov By analyzing a dataset of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they consider the 3D properties of molecules. nih.gov

Numerous QSAR studies have been successfully performed on various series of quinazoline derivatives to predict their anticancer, anticonvulsant, or enzyme inhibitory activities. researchgate.netnih.govresearchgate.net These models help identify which structural features (e.g., steric, electrostatic, hydrophobic) are critical for activity.

A QSAR model that includes this compound would require a dataset of structurally similar quinazolinone derivatives with measured biological activity against a specific target. The model could then be used to predict the activity of this compound and to guide the design of new analogs with potentially improved potency. The benzyloxy group, for instance, could be identified as a key contributor to activity based on its descriptor values within the QSAR equation.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

Before a compound can become a drug, it must possess suitable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools use computational algorithms to estimate these properties based on a molecule's structure, helping to identify potential liabilities early in the drug discovery process. doi.orgnih.gov Parameters often predicted include oral bioavailability, blood-brain barrier penetration, plasma protein binding, and interaction with cytochrome P450 enzymes. sciepub.com

While specific ADME predictions for this compound are not available in the cited literature, in silico ADME profiling is a standard component of computational studies on novel quinazoline derivatives. nih.gov These studies help to assess the "drug-likeness" of the designed compounds. Predicting the ADME properties of this compound would be a critical step in evaluating its potential as a therapeutic agent.

Table 2: Illustrative In Silico ADME Prediction for this compound (Note: The following data is hypothetical and for illustrative purposes only, based on typical parameters evaluated for small molecules.)

| ADME Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight (g/mol) | 344.37 | Acceptable (typically <500) |

| LogP (Octanol/Water Partition Coefficient) | 3.5 | Good lipophilicity for cell permeability |

| Hydrogen Bond Donors | 2 | Acceptable (typically ≤5) |

| Hydrogen Bond Acceptors | 4 | Acceptable (typically ≤10) |

| Human Intestinal Absorption | High | Likely well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Penetration | Low | Likely does not cross into the CNS |

| CYP2D6 Inhibitor | Predicted No | Low risk of drug-drug interactions via this enzyme |

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. dovepress.com Pharmacophore models can be generated based on a set of active ligands (ligand-based) or from the structure of the target's active site (structure-based). dovepress.com These models are then used as 3D queries to search large chemical databases for novel compounds that match the pharmacophore, a process known as virtual screening. dovepress.com

Pharmacophore modeling has been extensively used for quinazoline-based inhibitors to identify the crucial chemical features required for their activity and to discover new potential inhibitors. nih.govresearchgate.netdoi.org A typical pharmacophore for a kinase inhibitor might include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings arranged in a specific 3D geometry.

For this compound, a pharmacophore model could be developed if it is found to be a potent inhibitor of a particular target. The model would highlight the importance of the quinazolinone core, the benzyloxy substituent, and other features for binding. This model could then be used in a virtual screening campaign to identify other commercially available or synthetically accessible compounds with diverse core structures but similar pharmacophoric features, potentially leading to the discovery of novel classes of inhibitors.

Preclinical Biological Evaluation in Model Systems

In Vitro Cell-Based Assays and Enzyme Inhibition Assays

Cell Line Panel Screening for Anti-proliferative Effects

No data is publicly available regarding the screening of 6-(Benzyloxy)quinazolin-4-ol against panels of cancer cell lines to determine its anti-proliferative effects or associated IC50 values. Studies on other quinazolin-4(3H)-one derivatives have shown activity against various cancer cell lines, including those from breast, lung, colon, and ovarian cancers, often by targeting key enzymes in cell signaling pathways. nih.govnih.govnih.gov

Biochemical Assays for Enzyme Inhibition Potency (IC50 values)

There is no specific information on the biochemical evaluation of this compound against specific enzyme targets. The quinazolin-4(3H)-one core is a known scaffold for inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and HER2, which are crucial in cancer progression. nih.govnih.gov However, the inhibitory potency (IC50 values) of the 6-benzyloxy derivative against these or other enzymes has not been documented.

Microbial Susceptibility Testing (e.g., Minimum Inhibitory Concentration (MIC) determination)

No studies reporting the Minimum Inhibitory Concentration (MIC) of this compound against bacterial or fungal strains were found. While various quinazoline (B50416) derivatives have been synthesized and tested for antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli, the specific activity profile for this compound remains uncharacterized. researchgate.netnih.gov

In Vivo Studies in Relevant Animal Models (Non-Human)

Proof-of-Concept Efficacy Studies in Disease Models (e.g., rodent models of neoplasia, infectious diseases, neurological disorders; focusing on biological outcomes, not clinical trials)

No in vivo efficacy studies for this compound in any animal models of disease have been reported in the available literature. While other novel quinazoline derivatives have been evaluated in rodent models for conditions such as cancer, parasitic infections, and neurological disorders like epilepsy, the in vivo biological outcomes for this compound are currently unknown. researchgate.netsemanticscholar.orgmdpi.com

Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation in Animal Systems

A thorough review of publicly available scientific literature and established preclinical research databases reveals no specific data on the pharmacokinetic and pharmacodynamic (PK/PD) correlation of this compound in animal models. Studies detailing the absorption, distribution, metabolism, and excretion (ADME) profile, as well as the relationship between the compound's concentration in the body and its pharmacological effect over time, have not been published for this specific chemical entity.

Consequently, data tables summarizing key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½), and their correlation with pharmacodynamic endpoints in any animal system, are not available. The absence of such information in the public domain prevents a detailed analysis and discussion of the in vivo PK/PD properties of this compound.

Future Perspectives and Emerging Research Avenues

Design of Next-Generation 6-(Benzyloxy)quinazolin-4-ol Analogues with Enhanced Selectivity

The development of new therapeutic agents hinges on the ability to design molecules that interact with specific biological targets, thereby minimizing off-target effects. For this compound, future design strategies are focused on creating analogues with superior selectivity, particularly as kinase inhibitors. nih.govnih.gov Research indicates that modifications to the quinazoline (B50416) core, especially at the C4, C5, and C6 positions, can significantly influence target binding and selectivity. nih.gov

Key strategies for enhancing selectivity include:

Structure-Activity Relationship (SAR) Studies: A thorough investigation of how different substituents on the quinazoline ring affect biological activity is crucial. nih.govnih.gov For instance, adding or modifying groups on the benzyloxy moiety can create more specific interactions with the hydrophobic pockets of target enzymes like Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov

Fragment-Based Drug Design: This approach involves identifying small chemical fragments that bind to the target protein and then growing or linking them to create a more potent and selective lead compound based on the this compound scaffold.

Computational Modeling: In silico techniques such as molecular docking are instrumental in predicting how analogues will bind to a target's active site. nih.govnih.gov This allows for the rational design of molecules with optimized geometries for tighter and more selective binding.

| Design Strategy | Objective | Methodology | Potential Outcome |

|---|---|---|---|

| Structure-Activity Relationship (SAR) | Identify key chemical features for selectivity | Systematic modification of substituents at positions C2, C4, and C6 of the quinazoline ring. nih.govactascientific.com | Improved binding affinity and selectivity for specific targets (e.g., EGFR, VEGFR). nih.gov |

| Hydrophobic Pocket Targeting | Optimize interactions with non-polar regions of the target enzyme | Introduction of halogenated or methoxy-substituted phenyl groups. nih.gov | Enhanced potency and specificity. |

| Solvent-Accessible Region Interaction | Improve pharmacokinetics and binding | Addition of hydrophilic fragments to the core structure. nih.gov | Increased solubility and formation of additional hydrogen bonds with the target. |

Exploration of Novel Therapeutic Indications and Biological Targets

The quinazoline framework is recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. itmedicalteam.pl While much research has focused on anticancer applications, particularly as tyrosine kinase inhibitors, the therapeutic potential of this compound derivatives extends far beyond oncology. actascientific.comymerdigital.com

Emerging research is exploring new horizons for these compounds:

Antimicrobial Agents: Novel quinazoline derivatives are being investigated for their activity against multidrug-resistant bacteria and fungi. magnusconferences.commdpi.comnih.gov The combination of the quinazoline scaffold with other pharmacophores, like thiophene (B33073) or pyrazole, is a promising strategy to enhance antibacterial efficacy. magnusconferences.com

Anti-inflammatory Drugs: Quinazolinone derivatives have shown potential as anti-inflammatory agents, with some designed to act as selective COX-2 inhibitors. itmedicalteam.plmdpi.com

Antiviral Activity: Recent studies have predicted novel antiviral activity for quinazolinone derivatives against viruses such as picornavirus, expanding their potential therapeutic applications. mdpi.comglobalresearchonline.net

Neurodegenerative Diseases: The enzyme DYRK1A is implicated in Alzheimer's disease, and 6-arylquinazolin-4-amine inhibitors have been developed as a potential therapeutic approach. nih.gov This opens an avenue for designing this compound analogues for neurological disorders.

| Therapeutic Area | Potential Target | Rationale | Reference |

|---|---|---|---|

| Oncology | PARP, Tubulin, BCRP | Quinazolines can inhibit various molecular targets beyond kinases, offering new mechanisms for cancer treatment. | nih.gov |

| Infectious Diseases | Bacterial AcrB, Fungal enzymes | Derivatives can reverse multidrug resistance and show potent antifungal activity. | mdpi.comnih.gov |

| Inflammation | COX-2, AKR1C2 | The scaffold is suitable for designing selective inhibitors of inflammatory pathways. | itmedicalteam.plijfmr.com |

| Neurology | DYRK1A | Quinazoline amines have shown inhibition of a key enzyme in Alzheimer's disease pathology. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. ijettjournal.orgresearchgate.net For the this compound scaffold, these computational tools offer a pathway to rapidly design and screen vast libraries of virtual compounds.

The integration of AI and ML can impact the discovery process in several ways:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of novel this compound analogues. researchgate.netnih.gov This significantly reduces the need for extensive and costly initial laboratory screening. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models help to understand the relationship between a molecule's structure and its biological activity, guiding the design of more potent compounds. nih.govnih.gov

De Novo Drug Design: AI can generate entirely new molecular structures based on the quinazoline scaffold that are optimized for binding to a specific target. mdpi.com

Virtual Screening: AI-powered platforms can screen millions of potential derivatives in silico to identify the most promising candidates for synthesis and further testing. globalresearchonline.netnih.gov

By leveraging these technologies, researchers can make more informed, data-driven decisions, shortening the timeline and reducing the costs associated with bringing a new drug to market. researchgate.net

Development of Multi-Targeting Quinazoline Derivatives

The traditional "one molecule, one target" approach to drug discovery is often insufficient for treating complex diseases like cancer, which involve multiple biological pathways. nih.gov Consequently, there is growing interest in developing multi-target drugs that can modulate several targets simultaneously. researchgate.net The quinazoline scaffold is well-suited for this polypharmacological approach. nih.govnih.gov

Future research in this area will focus on:

Dual-Inhibitor Design: Creating single molecules based on this compound that can inhibit two distinct but related targets. For example, hybrid compounds have been developed to act as dual inhibitors of EGFR and BRAFV600E, a strategy to overcome drug resistance in cancer. nih.gov

Broad-Spectrum Kinase Inhibitors: Designing derivatives that can inhibit a carefully selected panel of kinases involved in tumor growth and angiogenesis, such as VEGFR, PDGFR, and EGFR. nih.gov

Combined Therapeutic Actions: Developing compounds that possess both anticancer and antimicrobial properties, which could be particularly useful for treating cancer patients who are susceptible to infections. researchgate.netekb.eg

This multi-targeting strategy holds the promise of creating more effective therapies that can overcome resistance mechanisms and offer improved clinical outcomes. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(Benzyloxy)quinazolin-4-ol, and how do reaction conditions influence yield?

- Methodology : A green synthesis approach involves oxidative coupling of benzyl alcohol with 2-aminobenzamide derivatives under basic conditions (e.g., t-BuONa) and oxygen as an oxidant. This method avoids toxic reagents and achieves yields up to 84% at 120°C for 24 hours . Alternative routes may use halogenated intermediates (e.g., bromo- or iodo-substituted pyridines) for regioselective benzyloxy introduction, as seen in analogous quinazoline syntheses .

- Key Considerations : Optimize temperature, base strength, and oxidant type to minimize byproducts like over-oxidized aldehydes.

Q. How can spectroscopic techniques (NMR, MS, IR) be applied to characterize this compound?

- Methodology :

- NMR : Use NMR to confirm benzyloxy group integration (characteristic peaks: δ 4.8–5.2 ppm for OCH, aromatic protons at δ 6.5–8.5 ppm). NMR identifies carbonyl (C=O) and quinazoline ring carbons .

- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., CHNO has a calculated mass of 252.0900).

- IR : Look for O–H stretching (3200–3500 cm) and C=O absorption (~1650 cm) .

Q. What are common derivatives of this compound, and how are they synthesized?

- Methodology :

- Halogenation : Introduce Cl or Br at the 4-position using POCl or POBr under reflux .

- Functionalization : Replace benzyloxy with other alkoxy groups (e.g., methoxy) via nucleophilic substitution or catalytic hydrogenolysis .

- Biological Probes : Attach fluorophores or bioorthogonal tags (e.g., azides) to the quinazoline core for target engagement studies .

Advanced Research Questions

Q. How can regioselective substitution at the quinazoline ring be achieved, and what factors govern positional selectivity?

- Methodology :

- Electronic Effects : Electron-withdrawing groups (e.g., Cl at C4) direct electrophilic substitution to C6/C6. Benzyloxy at C6 enhances nucleophilic attack at C4 .

- Steric Hindrance : Bulky substituents (e.g., tert-butyl) at C2 or C5 can block undesired reaction sites .

- Case Study : In 6-(benzyloxy)-4-chloro-7-methoxyquinoline, methoxy at C7 is introduced via prior protection/deprotection of reactive positions .

Q. How should researchers address contradictory data in literature regarding biological activity or synthetic yields?

- Methodology :

- Reproducibility Checks : Replicate reported conditions while controlling variables (e.g., solvent purity, catalyst batch). For example, yields in green syntheses may vary due to oxygen availability .

- Data Cross-Validation : Compare HPLC purity assays with NMR integration for accurate yield calculation.

- Meta-Analysis : Use computational tools (e.g., DFT calculations) to predict reaction pathways and reconcile divergent mechanistic proposals .

Q. What strategies are effective in designing this compound derivatives as multi-target kinase inhibitors?

- Methodology :

- Scaffold Hybridization : Fuse quinazoline with benzimidazole or pyrrolo-triazine moieties to enhance binding to ATP pockets .

- Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., electron-donating groups at C6 improve solubility; halogens at C4 increase potency) .

- In Silico Screening : Dock derivatives into kinase X-ray structures (e.g., EGFR or VEGFR) to prioritize candidates for synthesis .

Methodological Resources

Q. How can researchers validate the purity of this compound and its intermediates?

- Analytical Workflow :

HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient.

Melting Point Analysis : Compare observed values with literature data (e.g., 236–238°C for ethanol-crystallized derivatives) .

Elemental Analysis : Confirm C, H, N, O content within ±0.4% of theoretical values .

Q. What computational tools are recommended for predicting synthetic pathways or reaction mechanisms?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.